Boc-alpha-(4-fluorobenzyl)-DL-proline
Overview
Description
Boc-alpha-(4-fluorobenzyl)-DL-proline, also known as Boc-α-(4-fluorobenzyl)-DL-Pro-OH, is a product used for proteomics research . It has a molecular formula of C17H22FNO4 and a molecular weight of 323.36 .
Physical And Chemical Properties Analysis
Boc-alpha-(4-fluorobenzyl)-DL-proline has a molecular weight of 323.36 . Unfortunately, the search results do not provide additional information about its physical and chemical properties.Scientific Research Applications
Biocatalytic Synthesis of Fluorine-Containing Molecules
A significant application of related methodologies includes the biocatalytic synthesis of chiral α-trifluoromethylated organoborons, highlighting the importance of introducing fluorine into organic molecules for pharmaceutical applications. This process involves an enzymatic platform for highly enantioselective carbene B–H bond insertion, producing organofluorine molecules with potential relevance to Boc-alpha-(4-fluorobenzyl)-DL-proline's utility in synthesizing fluorine-containing pharmaceuticals (Huang et al., 2018).
Synthesis from Hydroxyproline
Research on the synthesis of Boc- and Fmoc-protected 4(R)- and 4(S)-fluoroproline from readily available 4(R)-hydroxyproline demonstrates the flexibility of fluoroproline derivatives in peptide synthesis, including solid-phase strategies. This could imply the utility of Boc-alpha-(4-fluorobenzyl)-DL-proline in similar contexts, offering high yields and establishing the stereospecificity of reactions involved (Doi et al., 2002).
Fluoro-Hydroxyprolines in Molecular Recognition
The synthesis and application of 3-fluoro-4-hydroxyprolines in molecular recognition and targeted protein degradation further illustrate the significance of fluorine modification in proline derivatives. These compounds show promise in bioisosteric substitution and modulation of protein-protein interactions, hinting at the potential biomedical applications of fluorinated proline derivatives like Boc-alpha-(4-fluorobenzyl)-DL-proline (Testa et al., 2018).
Modulation of Pharmacokinetic Properties
The study on the modulation of pharmacokinetic properties through glycosylation of peptide nucleic acid (PNA) oligomers offers insights into the customization of drug leads' pharmacokinetic profiles. Although not directly related to Boc-alpha-(4-fluorobenzyl)-DL-proline, this research emphasizes the broader theme of chemical modification (including fluorination) to enhance drug properties (Hamzavi et al., 2003).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXCFLBYUGCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394351 | |
Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-(4-fluorobenzyl)-DL-proline | |
CAS RN |
351002-78-3 | |
Record name | Boc-alpha-(4-fluorobenzyl)-DL-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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